4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide
Overview
Description
4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a tert-butyl group at the 4-position, diethylamino groups at the N,N-positions, and a pyridinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-(tert-butyl)benzoic acid with diethylamine to form 4-(tert-butyl)-N,N-diethylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridinyl derivatives.
Scientific Research Applications
4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-N,N-diethylbenzamide: Lacks the pyridinyl group, making it less versatile in terms of chemical reactivity and applications.
N,N-Diethyl-2-(3-pyridinyl)benzamide: Lacks the tert-butyl group, which may affect its stability and solubility.
4-(tert-Butyl)-N,N-dimethyl-2-(3-pyridinyl)benzamide: Similar structure but with dimethyl groups instead of diethyl, which may influence its steric and electronic properties.
Uniqueness
4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide is unique due to the combination of its tert-butyl, diethylamino, and pyridinyl substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-N,N-diethyl-2-pyridin-3-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-6-22(7-2)19(23)17-11-10-16(20(3,4)5)13-18(17)15-9-8-12-21-14-15/h8-14H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOMRAXMHIHGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)C(C)(C)C)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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